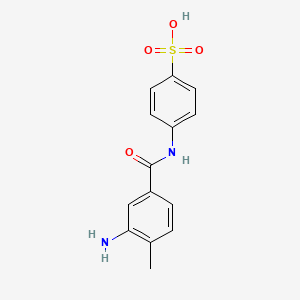

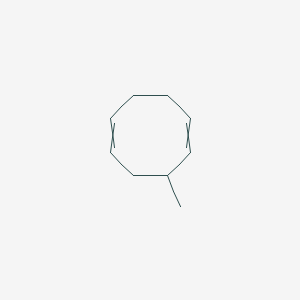

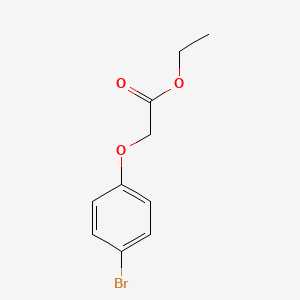

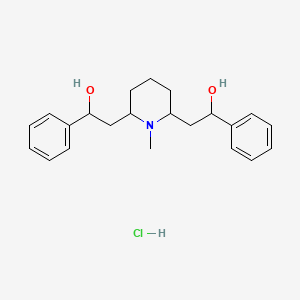

![molecular formula C7H17NO B1606390 2-[(3-Methylbutyl)amino]ethanol CAS No. 34240-76-1](/img/structure/B1606390.png)

2-[(3-Methylbutyl)amino]ethanol

説明

“2-[(3-Methylbutyl)amino]ethanol” is a chemical compound with the molecular formula C7H17NO and a molecular weight of 131.22 . It is also known by its IUPAC name, 2-(isopentylamino)ethanol .

Molecular Structure Analysis

The InChI code for “2-[(3-Methylbutyl)amino]ethanol” is 1S/C7H17NO/c1-7(2)3-4-8-5-6-9/h7-9H,3-6H2,1-2H3 . This indicates that the molecule contains seven carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Methylbutyl)amino]ethanol” include a molecular weight of 131.22 . It is a liquid at room temperature .科学的研究の応用

Biofuel Synthesis

2-[(3-Methylbutyl)amino]ethanol, as part of branched-chain higher alcohols, has shown significant potential in biofuel production. Research indicates that these alcohols can serve as superior substitutes for gasoline due to their higher energy density and lower hygroscopicity. Notably, branched-chain alcohols like isobutanol, which can be synthesized from glucose using engineered Escherichia coli, offer higher octane numbers compared to their straight-chain counterparts. This biofuel application is particularly appealing due to the renewable nature of the feedstock and the potential for high-yield, high-specificity production (Atsumi, Hanai, & Liao, 2008).

Polymer Synthesis

2-[(3-Methylbutyl)amino]ethanol finds applications in polymer chemistry, particularly in the synthesis of telechelic and block copolymers. For instance, using commercial aminoalcohols as initiators for ring-opening polymerization of certain compounds has led to the production of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine. This process highlights the compound's utility in generating polymers with precise molecular architectures, which could have various industrial applications (Bakkali-Hassani et al., 2018).

Ligand Synthesis for Metal Complexes

The compound also plays a role in synthesizing ligands for metal complexes, which are crucial in various catalytic processes. Research into unsymmetrical tripodal amines, including derivatives of 2-[(3-Methylbutyl)amino]ethanol, has led to the development of novel ligands capable of forming mononuclear and dinuclear copper(II) complexes. These complexes have been studied for their potential applications in catalysis and material science, demonstrating the versatility of 2-[(3-Methylbutyl)amino]ethanol in coordination chemistry (Keypour et al., 2015).

Deep Eutectic Solvent Systems

Furthermore, 2-[(3-Methylbutyl)amino]ethanol has been investigated as a component of novel deep eutectic solvents (DES) when combined with other compounds like tetrabutylammonium chloride or bromide. These DES systems exhibit unique physicochemical properties, making them suitable for various applications, including green chemistry and solvent systems. The study of such binary mixtures in aqueous solutions extends our understanding of non-ideal solution behavior and the potential for sustainable solvent alternatives (Nowosielski et al., 2022).

作用機序

Target of Action

It’s structurally similar to ethanolamine, which is known to interact with various targets such as surface protein a and annexin a3 . It’s also related to 3-Methyl-2-butanol, which has been classified for specific target organ toxicity - single exposure (Category 3), particularly the respiratory system .

Mode of Action

Ethanolamine, for instance, is a viscous, hygroscopic amino alcohol that is widely distributed in biological tissue and is a component of lecithin . It’s used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Biochemical Pathways

Ethanol, a structurally related compound, has been shown to be converted into acetoin, 2,3-butanediol, and 2-butanol in a cell-free bio-system composed of ethanol dehydrogenase, formolase, 2,3-butanediol dehydrogenase, diol dehydratase, and nadh oxidase .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and molecular weight (131.22 g/mol for 2-[(3-Methylbutyl)amino]ethanol ) can influence its pharmacokinetic profile.

Result of Action

It’s structurally related to 3-methyl-2-butanol, which is classified as having acute toxicity and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of 2-[(3-Methylbutyl)amino]ethanol can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and the specific biological environment in which the compound is present. For instance, 2-[(3-Methylbutyl)amino]ethanol is stored at room temperature , suggesting that it’s stable under normal environmental conditions.

特性

IUPAC Name |

2-(3-methylbutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)3-4-8-5-6-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQWELIDTIYJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299089 | |

| Record name | 2-[(3-methylbutyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylbutyl)amino]ethanol | |

CAS RN |

34240-76-1 | |

| Record name | NSC128127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(3-methylbutyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。